molecular formula C13H20N2O2 B7894153 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide

4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide

Cat. No.: B7894153
M. Wt: 236.31 g/mol
InChI Key: HSBFNPHRCRRRSR-UHFFFAOYSA-N
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Description

4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide is an organic compound with a molecular formula of C12H18N2O2. This compound is part of the benzamide family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide typically involves the alkylation of N,N-dimethylbenzamide with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 4-amino-N,N-dimethylbenzamide
  • 4-amino-N-methylbenzamide
  • N,N-dimethyl-4-aminobenzamide

Uniqueness

4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide is unique due to the presence of the 2-methylpropoxy group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, solubility, and biological activity, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

IUPAC Name

4-amino-N,N-dimethyl-2-(2-methylpropoxy)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9(2)8-17-12-7-10(14)5-6-11(12)13(16)15(3)4/h5-7,9H,8,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBFNPHRCRRRSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=CC(=C1)N)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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